![molecular formula C17H13ClN2O6S B12884661 2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide CAS No. 88344-97-2](/img/structure/B12884661.png)
2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups, including a chloro group, a furan ring, a nitro group, a phenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Sulfonation: The sulfonamide group is introduced through sulfonation, typically using chlorosulfonic acid followed by reaction with an amine.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, alternative reagents, and more efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylacetamide
- 2-Chloro-N-(furan-2-ylmethyl)propanamide
Uniqueness
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
88344-97-2 |
|---|---|
Molecular Formula |
C17H13ClN2O6S |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C17H13ClN2O6S/c18-16-15(27(23,24)19-11-13-7-4-10-25-13)9-8-14(17(16)20(21)22)26-12-5-2-1-3-6-12/h1-10,19H,11H2 |
InChI Key |
YNUOHAYJNJNHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


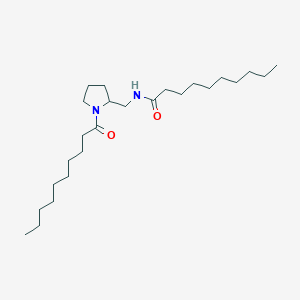
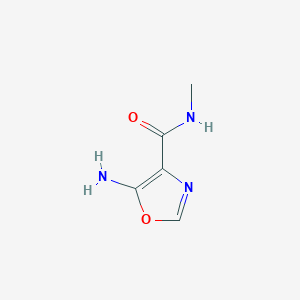
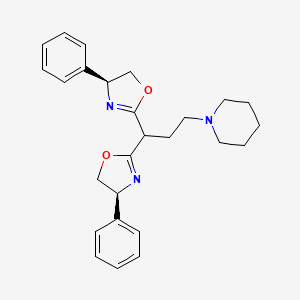
![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
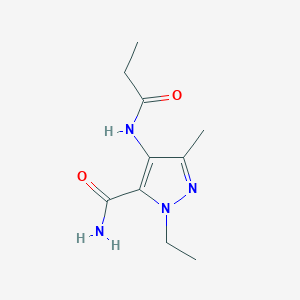
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
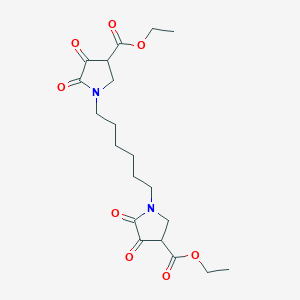
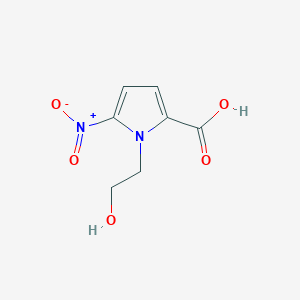
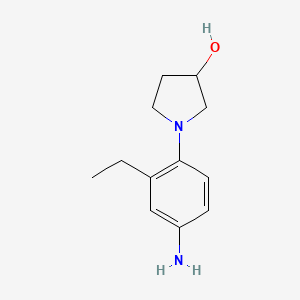
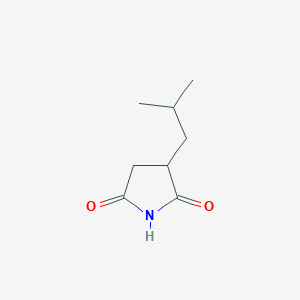
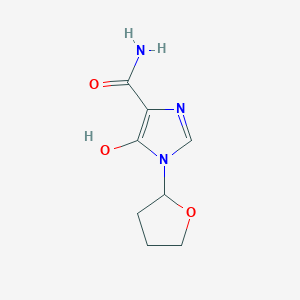
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
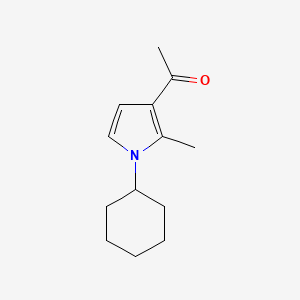
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
